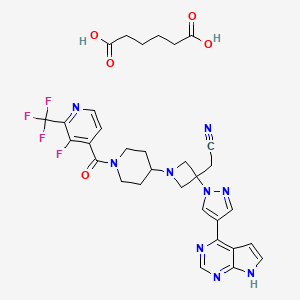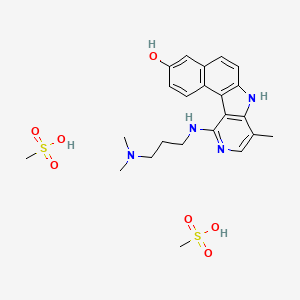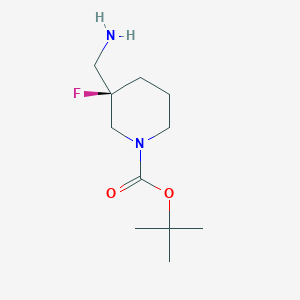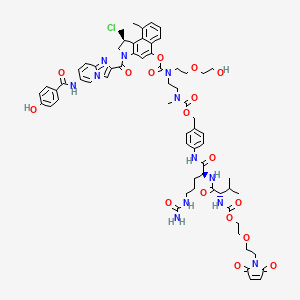
Vc-seco-duba
Übersicht
Beschreibung
Vc-seco-DUBA (also known as SYD985) is an agent-linker conjugate for Antibody-Drug Conjugates (ADC) with potent antitumor activity . It is composed of DUBA (a DNA alkylating agent) linked via the ADC linker Vc-seco .
Synthesis Analysis
The synthesis of Vc-seco-DUBA involves an improved process for the synthesis of linker-drug vc-seco-DUBA and its intermediates . The synthesis process has been optimized for industrial-scale production .Molecular Structure Analysis
The molecular structure of Vc-seco-DUBA involves a DNA alkylating agent (DUBA) and an ADC linker (Vc-seco) . The molecular weight is 1331.81 and the formula is C65H75ClN12O17 .Chemical Reactions Analysis
Vc-seco-DUBA is part of an ADC, where it is coupled to cysteine residues of trastuzumab after partial reduction of the interchain disulfides . The drug to antibody ratio (DAR) is predominantly 2 and 4, yielding a mean DAR of 2.8 .Physical And Chemical Properties Analysis
Vc-seco-DUBA is a solid substance with an off-white to light yellow color . It has a solubility of 2.44 mg/mL in DMSO .Wissenschaftliche Forschungsanwendungen
Antibody-Drug Conjugate (ADC) Development
Duocarmazine is used in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a class of therapeutics that combine an antigen-specific antibody backbone with a potent cytotoxic payload, resulting in an improved therapeutic index .
DNA Alkylating Agent
Duocarmazine acts as a DNA alkylating agent . It binds to the minor groove of DNA and disrupts the nucleic acid architecture, which eventually leads to tumor cell death .
Treatment of Solid Tumors
Trastuzumab duocarmazine, which contains Duocarmazine, has been used in the treatment of locally advanced and metastatic solid tumors . A phase 1 dose-escalation and dose-expansion study showed promising antitumor activity in various models .
Treatment of HER2-Expressing Cancers
Duocarmazine is used in the treatment of HER2-expressing cancers such as metastatic breast and endometrial (uterine) cancer . The drug [vic-]trastuzumab duocarmazine (SYD985) targets HER2-expressing cancers .
Treatment of c-MET-Expressing Tumors
Duocarmazine is being investigated for use in the treatment of c-MET-expressing tumors . The protein c-MET is widely overexpressed in a variety of solid tumors .
Wirkmechanismus
Mode of Action
Vc-seco-duba is an antibody-drug conjugate (ADC) composed of a humanized anti-B7-H3 IgG1 monoclonal antibody conjugated via a cleavable linker to vc-seco-duocarmycin-hydroxybenzamide azaindole (DUBA), a synthetic DNA alkylating agent . The antibody part of Vc-seco-duba binds to HER2 on the surface of the cancer cell and the ADC is then internalized . After proteolytic cleavage of the linker, the inactive cytotoxin is activated and DNA damage is induced, resulting in tumor cell death .
Biochemical Pathways
The cytotoxic activity of Vc-seco-duba is cell-cycle independent . It retains potency in multidrug-resistant cell lines . The cleavable peptide linker facilitates a bystander effect . The DNA damage induced by the activated cytotoxin leads to cell death .
Pharmacokinetics
The pharmacokinetics of Vc-seco-duba are currently under investigation in clinical trials . It is known that the drug-antibody ratio of vc-seco-duba is approximately 27 .
Result of Action
Vc-seco-duba has shown cytotoxic activity in a dose- and time-dependent manner against all cell lines tested (IC50 range 5.1-53.9 ng/mL) and multicellular tumor spheroid (MCTS) models (IC50 range 17.8-364 ng/mL) . It has demonstrated preliminary clinical activity in B7-H3-expressing tumors .
Action Environment
The action of Vc-seco-duba can be influenced by the expression levels of its targets, B7-H3 and HER2, in the tumor cells . The presence of these targets on the surface of the cancer cells is crucial for the drug’s ability to bind and be internalized . Furthermore, the drug’s efficacy can be affected by the presence of multidrug-resistant cell lines .
Safety and Hazards
Zukünftige Richtungen
Vc-seco-DUBA is currently being studied for its potential as a new treatment option for patients with HER2-positive metastatic breast cancer . Byondis, the company developing this drug, has submitted the Biologics License Application (BLA) to the U.S. Food & Drug Administration and intends to submit it before the end of 2021 . They are also exploring partnerships with pharma and biopharma companies to further develop and commercialize SYD985 .
Eigenschaften
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[6-[(4-hydroxybenzoyl)amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H75ClN12O17/c1-39(2)57(73-63(88)93-32-31-92-29-26-77-53(81)20-21-54(77)82)60(85)72-48(9-6-22-68-62(67)87)59(84)69-44-14-10-41(11-15-44)38-94-64(89)74(4)23-24-75(25-28-91-30-27-79)65(90)95-51-33-50-56(55-40(3)7-5-8-47(51)55)43(34-66)35-78(50)61(86)49-37-76-36-45(16-19-52(76)71-49)70-58(83)42-12-17-46(80)18-13-42/h5,7-8,10-21,33,36-37,39,43,48,57,79-80H,6,9,22-32,34-35,38H2,1-4H3,(H,69,84)(H,70,83)(H,72,85)(H,73,88)(H3,67,68,87)/t43-,48+,57+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQYSAASDBNNDZ-UCGHAGIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)OC(=O)N(CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCCOCCN8C(=O)C=CC8=O)CCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H75ClN12O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vc-seco-duba | |
CAS RN |
1345681-58-4 | |
| Record name | Duocarmazine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345681584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((2S,5S)-13-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-isopropyl-4,7-dioxo-2-(3-ureidopropyl)-8,11-dioxa-3,6-diazatridecanamido)benzyl (2-(((((S)-1-(chloromethyl)-3-(6-(4-hydroxybenzamido)imidazo[1,2-a]pyridine-2-carbonyl)-9-methyl-2,3-dihydro-1H-benzo[e]indol-5-yl)oxy)carbonyl)(2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUOCARMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY9HDN3I6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Duocarmazine (vc-seco-DUBA) is a synthetic duocarmycin prodrug. [, , , , ] Once inside the target cell, it is activated by proteases, releasing the active duocarmycin compound. [, , ] This active compound binds to the minor groove of DNA and alkylates adenine at the N3 position, ultimately leading to cell death. [, , , , ]
ANone: The vc linker in Duocarmazine is cleavable by specific proteases, typically found within the tumor microenvironment or lysosomes after internalization by tumor cells. [, , , ] This cleavage releases the active duocarmycin molecule, enabling it to bind to DNA and exert its cytotoxic effect.
ANone: No, Duocarmazine's cytotoxic activity is cell-cycle independent, making it effective against a broader range of tumor cells, including those in a dormant state. []
ANone: The scientific papers provided do not explicitly state the molecular formula and weight of Duocarmazine. Please consult chemical databases or publications specifically dedicated to its structural characterization for this information.
ANone: The provided research papers do not detail specific spectroscopic data for Duocarmazine. For this information, please refer to specialized chemical databases or publications focusing on its structural analysis.
ANone: While the provided research doesn't offer a comprehensive analysis of Duocarmazine's stability under all conditions, it does highlight its stability within specific contexts. For example, research indicates that Duocarmazine exhibits limited stability in mice but demonstrates excellent stability in human plasma and cynomolgus monkey models. []
ANone: The provided research focuses on Duocarmazine's role as a cytotoxic agent within antibody-drug conjugates (ADCs). [, , , , ] There is no mention of Duocarmazine functioning as a catalyst in chemical reactions.
ANone: The provided research papers primarily focus on preclinical and clinical findings related to Duocarmazine-based ADCs. They do not delve into detailed computational chemistry studies or QSAR modeling of Duocarmazine.
ANone: The research papers provided do not extensively cover the impact of specific structural modifications to the Duocarmazine molecule on its activity, potency, or selectivity. Further research dedicated to SAR studies would be needed to address this question thoroughly.
ANone: The research highlights the use of Duocarmazine as a payload in antibody-drug conjugates (ADCs). [, , , , , , , , , , , , , , ] These ADCs utilize a cleavable linker to attach Duocarmazine to a monoclonal antibody, enhancing its delivery to target cells. [, ] The specific formulation strategies for Duocarmazine within these ADCs would likely involve proprietary technologies and detailed characterization beyond the scope of the provided research.
ANone: The provided research focuses on the pharmaceutical development of Duocarmazine as a cancer treatment and does not explicitly address its environmental impact, degradation, or waste management. Further research and assessments would be required to determine appropriate SHE regulations and practices for this compound.
ANone: The relationship between Duocarmazine's PK and its in vivo activity is complex and likely depends on factors such as the specific tumor type, expression levels of the target antigen, and the antibody used in the ADC. [] Further research is necessary to fully elucidate this relationship.
ANone: Researchers evaluate the efficacy of Duocarmazine-based ADCs in vitro using cell viability and cytotoxicity assays. [, , , , , ] These assays measure the ability of the ADC to kill tumor cells in a controlled laboratory setting.
ANone: Researchers use a range of in vivo models, including cell line-derived xenografts and patient-derived xenografts (PDXs) in mice, to study the efficacy of Duocarmazine-based ADCs. [, , , , , , ] These models allow for the evaluation of tumor growth inhibition, survival benefits, and potential toxicity in a living organism.
ANone: Several clinical trials are underway to evaluate the safety and efficacy of Duocarmazine-based ADCs in various cancer types. [, , , , , , , , ] Early-phase trials indicate promising activity in heavily pretreated patients with HER2-positive and HER2-low metastatic breast cancer, with manageable side effects. [, , , , , , ] Further research and late-stage trials are necessary to confirm these findings and determine long-term efficacy and safety.
ANone: The provided research does not delve into specific cross-resistance profiles for Duocarmazine. As research progresses, it will be crucial to investigate potential cross-resistance with other anti-cancer agents, especially within the same drug class or those with similar mechanisms of action.
ANone: Duocarmazine's potent cytotoxic activity, coupled with its ability to induce bystander killing, makes it a promising payload for ADCs. [, , ] By conjugating Duocarmazine to a monoclonal antibody, researchers can deliver this potent cytotoxic agent directly to cancer cells expressing the target antigen, increasing its efficacy and potentially reducing off-target effects.
ANone: The environmental impact and degradation pathways of Duocarmazine are not addressed in the provided research papers. As with any pharmaceutical compound, it is crucial to conduct thorough ecotoxicological assessments to determine potential risks to the environment and develop strategies for responsible waste management.
ANone: The provided research papers do not directly address the dissolution rate or solubility of Duocarmazine in various media. Further research focused on these properties is crucial to understand its bioavailability and formulate stable and effective drug products.
ANone: While the research does not provide specific details about the quality control measures for Duocarmazine-based ADCs, it's important to note that the development and manufacturing of such therapeutics are subject to stringent regulatory oversight and quality standards. Good Manufacturing Practices (GMP) would be strictly adhered to throughout the process to ensure the safety and efficacy of the final product.
ANone: As Duocarmazine is typically part of an ADC, the immunogenicity of the entire conjugate, including the antibody and linker, needs to be considered. [] The provided research does not specifically address the immunogenic potential of Duocarmazine itself.
ANone: The research provided does not specifically address whether Duocarmazine interacts with drug transporters. Further research is needed to fully elucidate its interactions with transporter proteins, which could impact its absorption, distribution, and elimination.
ANone: The potential for Duocarmazine to induce or inhibit drug-metabolizing enzymes is not explicitly discussed in the research provided. Comprehensive preclinical studies are typically conducted to assess the potential for drug-drug interactions mediated by metabolic enzymes.
ANone: The research papers provided do not offer insights into the biocompatibility or biodegradability of Duocarmazine. It's important to note that these aspects are crucial considerations in drug development and would likely be investigated as part of preclinical safety and environmental impact assessments.
ANone: Yes, there are other cytotoxic agents used as payloads in ADCs, each with its mechanism of action and properties. Common alternatives include maytansinoids, auristatins, and calicheamicins. [, ] The choice of payload depends on factors such as the target antigen, tumor type, and desired pharmacological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)
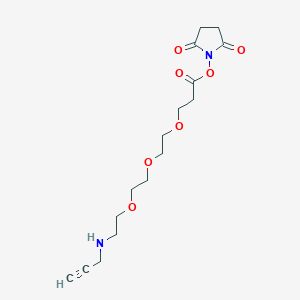
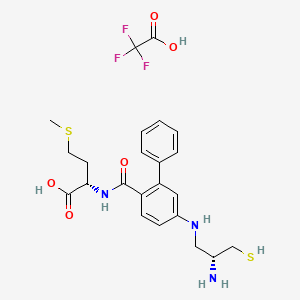
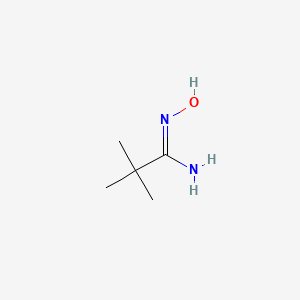
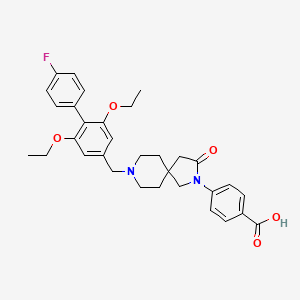
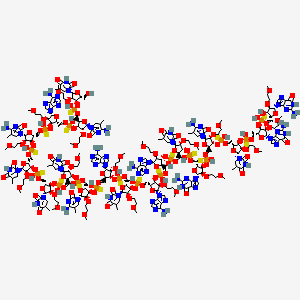
![1-[4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B3181807.png)

